![molecular formula C80H120N4NaO21PS2 B12377749 sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)
sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[128003,1205,10016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate” is a complex organic molecule with a variety of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Each step would require specific reaction conditions such as temperature, pressure, and the use of catalysts. The synthetic route would typically start with simpler organic molecules and gradually build up the complex structure through a series of chemical reactions.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques and equipment. This might include the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure might also make it a subject of study for understanding reaction mechanisms and molecular interactions.
Biology
In biology, the compound could be used in studies related to cell signaling, enzyme interactions, or as a probe to investigate biological pathways.
Medicine
In medicine, the compound might have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and a similar structural framework.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties. This might make it particularly useful for certain applications where other compounds are less effective.
特性
分子式 |
C80H120N4NaO21PS2 |
|---|---|
分子量 |
1591.9 g/mol |
IUPAC名 |
sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C80H121N4O21PS2.Na/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-73(85)101-55-62(104-74(86)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-103-106(91,92)102-45-43-82-78(90)100-47-46-99-44-42-81-76(87)59-40-41-63(66(48-59)77(88)89)75-67-49-64-60(57-107(93,94)95)53-79(3,4)83-69(64)51-71(67)105-72-52-70-65(50-68(72)75)61(58-108(96,97)98)54-80(5,6)84(70)7;/h40-41,48-54,62H,8-39,42-47,55-58H2,1-7H3,(H6,81,82,87,88,89,90,91,92,93,94,95,96,97,98);/q;+1/p-1/t62-;/m1./s1 |
InChIキー |
DFSHTMHXFATLKB-QMQUCOLGSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


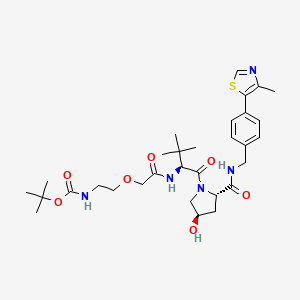
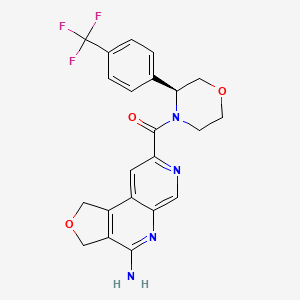
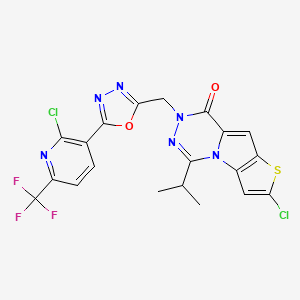

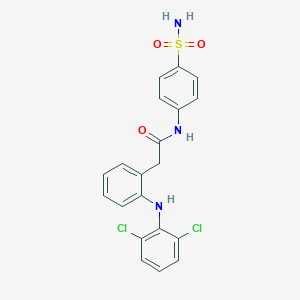
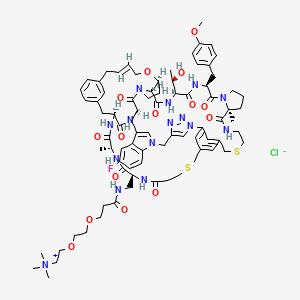
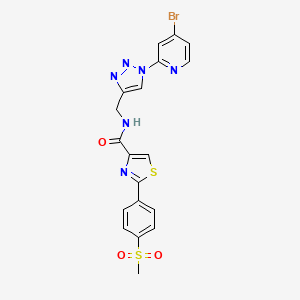
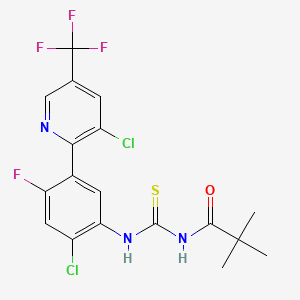
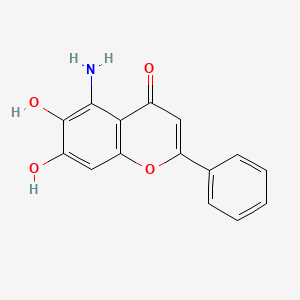
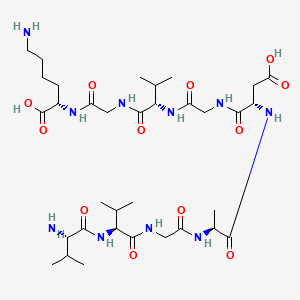
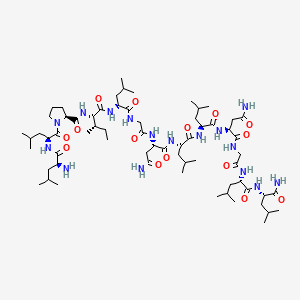
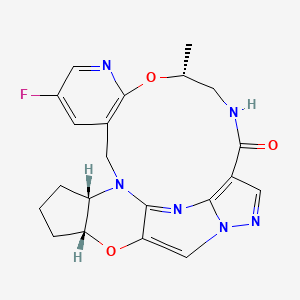
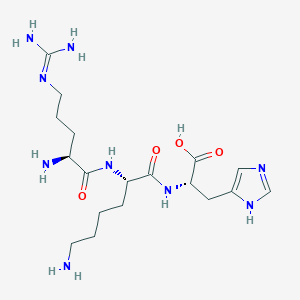
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
